molecular formula C11H15NO4S B13645794 Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate

Cat. No.: B13645794
M. Wt: 257.31 g/mol
InChI Key: GLWGFJCPJBRSCU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate is a chemical compound with the molecular formula C11H15NO4S. It is known for its applications in pharmaceutical research, particularly in the treatment of cancer and neurological disorders . This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate typically involves the use of L-Phenylalanine as a starting material. The process includes the following steps:

    Protection of the amino group: The amino group of L-Phenylalanine is protected using a suitable protecting group.

    Sulfonylation: The protected amino acid is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base.

    Esterification: The resulting sulfonylated product is esterified using methanol and an acid catalyst to form the methyl ester.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate involves its interaction with specific molecular targets and pathways. It is known to modulate biological pathways implicated in cancer and neurological disorders by binding to target proteins and enzymes, thereby altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-chlorophenyl)propanoate
  • Methyl 2-amino-3-(3-nitrophenyl)propanoate
  • Methyl 2-amino-3-(3-methoxyphenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate, also known as (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is a compound with significant biological activity. Its unique structural features, including a methylsulfonyl group and an amino group, contribute to its potential therapeutic applications, particularly in the fields of neurology and inflammation.

  • Molecular Formula : C₁₁H₁₆ClNO₄S
  • Molecular Weight : 293.76 g/mol
  • Appearance : Off-white solid

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in pharmaceutical synthesis and its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and potentially exhibit neuroprotective effects . The presence of the methylsulfonyl group enhances its interaction with biological targets, influencing pathways related to:

  • Inflammation
  • Pain modulation
  • Neurotransmitter receptor binding

Preliminary studies indicate that this compound may interact with receptors involved in pain signaling pathways, suggesting potential analgesic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : It may protect neurons from damage due to oxidative stress or inflammation.
  • Analgesic Properties : Potential interactions with pain receptors suggest it could serve as a pain management agent.
  • Modulation of Neurotransmitter Systems : Its structural similarity to amino acids allows it to influence neurotransmitter release and reuptake mechanisms.

Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Analgesic Activity

In a controlled trial assessing the compound's analgesic effects in animal models, this compound demonstrated a dose-dependent reduction in pain responses, supporting its use in pain management therapies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureNeuroprotective, analgesic
NimesulideStructureAnti-inflammatory, analgesic
ParacetamolStructureAnalgesic, antipyretic

This table highlights how this compound shares similar properties with other known compounds but may offer unique advantages due to its specific structural features.

Future Directions

Further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Studies should focus on:

  • Detailed receptor binding assays
  • Long-term efficacy and safety assessments
  • Exploration of its potential role in treating specific neurological disorders

Properties

IUPAC Name

methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWGFJCPJBRSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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